![molecular formula C18H18N2O4 B2743271 3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034597-21-0](/img/structure/B2743271.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, there are related studies on the synthesis of compounds with the benzo[d][1,3]dioxol-5-yl group . For instance, a study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . The synthesis involved the use of various spectroscopic techniques and elemental analysis .Scientific Research Applications
- Promising Candidates : Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cells .
- Structure–Activity Relationships (SAR) : Previous studies have identified key features for indole-based antitubulin agents, including specific substitutions at the N1-position, position 2, and the 5- or 6-position of the indole moiety. Bridging units and heteroaryl groups have also been explored .
- Compound C27 : Another related compound, 5-(benzo[d][1,3]dioxol-5-yl)-1,2,4-triazole (C27), was found to induce apoptosis and cause S-phase and G2/M-phase arrests in HeLa cells. This suggests its potential as an antitumor agent .
- Results : Compound 3e significantly enhanced fluconazole sensitivity against fluconazole-resistant Candida albicans, reducing the MIC from 128.0 µg/ml to 0.125–0.25 µg/ml .
- Future Directions : These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles can serve as templates for further optimization. Researchers can explore analogs with improved activity and deepen our understanding of indole-based anticancer molecules’ structure–activity relationships .
Anticancer Activity
Antitubulin Activity
Apoptosis Induction
Antifungal Sensitivity Enhancement
Template for Optimization
Mechanism of Action
Target of Action
The compound, also known as 3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the pathway related to cell division. By interacting with tubulin, it disrupts the normal function of microtubules, which are essential for cell division . This disruption leads to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s activity against various cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . Specifically, it has shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-19-7-2-3-14(17(19)21)18(22)20-8-6-13(10-20)12-4-5-15-16(9-12)24-11-23-15/h2-5,7,9,13H,6,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYBDPYOICFMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
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